molecular formula C21H11BrFN3O2S B11687649 (2E)-2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(2-fluorophenyl)amino]prop-2-enenitrile

(2E)-2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(2-fluorophenyl)amino]prop-2-enenitrile

Cat. No.: B11687649
M. Wt: 468.3 g/mol
InChI Key: BNASFSBRCTXQQQ-JLHYYAGUSA-N
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Description

The compound (2E)-2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(2-fluorophenyl)amino]prop-2-enenitrile is a complex organic molecule that features a combination of chromenyl, thiazolyl, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(2-fluorophenyl)amino]prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the chromenyl and thiazolyl intermediates, followed by their coupling under specific conditions to form the final product. Key steps include:

    Bromination: Introduction of a bromine atom into the chromenyl ring.

    Thiazole Formation: Synthesis of the thiazole ring through cyclization reactions.

    Coupling Reaction: Combining the chromenyl and thiazolyl intermediates with the fluorophenyl amine under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound (2E)-2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(2-fluorophenyl)amino]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The chromenyl and thiazolyl rings can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential bioactivity. The presence of the chromenyl and thiazolyl groups suggests possible interactions with biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its structure suggests it may have activity against certain diseases, and it could be a lead compound for the development of new drugs.

Industry

In the industrial sector, the compound may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (2E)-2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(2-fluorophenyl)amino]prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The chromenyl and thiazolyl groups may bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2E)-2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(2-fluorophenyl)amino]prop-2-enenitrile lies in its combination of chromenyl, thiazolyl, and fluorophenyl groups. This unique structure allows for diverse chemical reactivity and potential bioactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H11BrFN3O2S

Molecular Weight

468.3 g/mol

IUPAC Name

(E)-2-[4-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(2-fluoroanilino)prop-2-enenitrile

InChI

InChI=1S/C21H11BrFN3O2S/c22-14-5-6-19-12(7-14)8-15(21(27)28-19)18-11-29-20(26-18)13(9-24)10-25-17-4-2-1-3-16(17)23/h1-8,10-11,25H/b13-10+

InChI Key

BNASFSBRCTXQQQ-JLHYYAGUSA-N

Isomeric SMILES

C1=CC=C(C(=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O)F

Canonical SMILES

C1=CC=C(C(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O)F

Origin of Product

United States

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